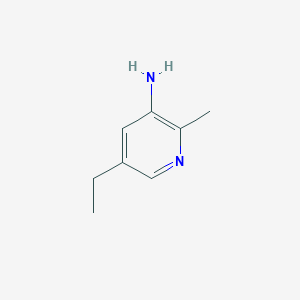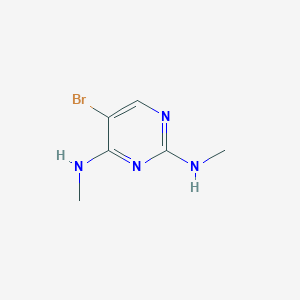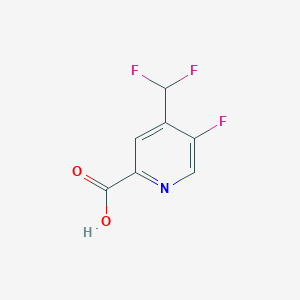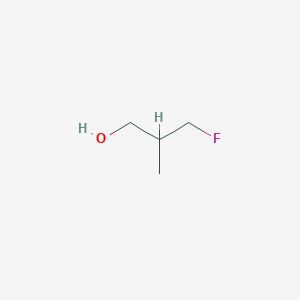
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methyl group attached to the imidazole ring and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine or its derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole compounds.
Scientific Research Applications
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
- 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrrole
Uniqueness
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-methyl-5-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-10-5-8(11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H |
InChI Key |
MVXNTNXKRFFFJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)


![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)


amine](/img/structure/B13581541.png)

![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)


![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)


